molecular formula C8H8Cl2O2 B1293773 4,5-Dichloroveratrole CAS No. 2772-46-5

4,5-Dichloroveratrole

Cat. No.: B1293773
CAS No.: 2772-46-5
M. Wt: 207.05 g/mol
InChI Key: RJYXLZQZBLGBOM-UHFFFAOYSA-N
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Description

4,5-Dichloroveratrole is a chemical compound with the molecular formula C8H8Cl2O2. It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloroveratrole can be synthesized through the chlorination of veratrole (1,2-dimethoxybenzene) using chlorine or other chlorinating agents. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully monitored and controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloroveratrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dichloroveratrole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups influences its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the specific context of its use .

Comparison with Similar Compounds

    Veratrole (1,2-Dimethoxybenzene): Lacks chlorine atoms, making it less reactive in certain chemical reactions.

    4,5-Dichlorocatechol: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.

    4,5-Dichloroanisole: Similar structure but with a single methoxy group, affecting its chemical properties and uses.

Uniqueness: Its specific substitution pattern on the benzene ring makes it a valuable compound for various synthetic and research purposes .

Properties

IUPAC Name

1,2-dichloro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYXLZQZBLGBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182074
Record name Benzene, 1,2-dichloro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2772-46-5
Record name Benzene, 1,2-dichloro-4,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental significance of 4,5-dichloroveratrole?

A1: this compound is a chlorinated veratrole identified in the Athabasca River downstream from a bleached kraft pulp mill effluent []. Its presence, along with other chlorinated anisoles and veratroles, raises concerns about potential off-flavors in the receiving waters. While its average concentration in the study was significantly lower than its odor threshold concentration, its presence highlights the potential impact of industrial activities on water quality.

Q2: How does the odor threshold concentration of this compound compare to other similar compounds found in the study?

A2: The research indicates that this compound was found at an average concentration of 7 ng/L, which is two to four orders of magnitude below its odor threshold concentration []. This means that its concentration would need to be significantly higher to be detectable by smell. Interestingly, the study suggests that chemical structure, rather than volatility, might play a more important role in determining a compound's odor threshold concentration.

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